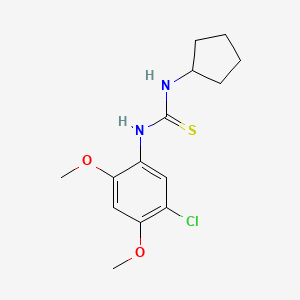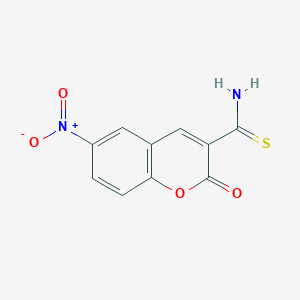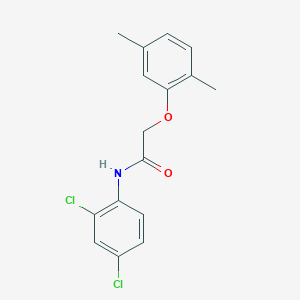
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25I-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, 25I-NBOMe has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
Mécanisme D'action
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. When this compound binds to the receptor, it alters the activity of neurons in the brain, leading to the hallucinogenic effects of the drug. The exact mechanism of action of this compound is not fully understood, but it is thought to involve changes in the levels of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have suggested that the drug may have a range of effects on the brain and body. These include changes in perception, mood, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. Some users have reported experiencing intense hallucinations, paranoia, and anxiety after taking the drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor and its effects on the brain. However, the use of this compound in lab experiments is limited by its potential for abuse and the difficulty of synthesizing the drug. Researchers must take precautions to ensure that the drug is used safely and responsibly.
Orientations Futures
There are several future directions for research on (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine. One area of interest is the development of new drugs that target the 5-HT2A receptor, with the aim of producing safer and more effective hallucinogens. Another area of research is the development of new methods for synthesizing this compound and other phenethylamines, which could lead to new insights into the chemistry of these compounds. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine involves several steps, including the reaction of 2C-I with 2-methoxy-5-methylbenzaldehyde to form an intermediate compound. This is then reacted with 1-naphthylmethylamine to produce the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
Applications De Recherche Scientifique
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine has been used in scientific research to study the 5-HT2A receptor and its role in hallucinogenic effects. One study found that this compound had a higher affinity for the 5-HT2A receptor than other hallucinogenic compounds, such as LSD and psilocybin. This suggests that this compound may be a useful tool for studying the receptor and its effects on the brain.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-10-11-19(21-2)18(12-14)20-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJUZKCPIACDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5729209.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)


![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)




